molecular formula C9H10O3 B12360300 DL-3-phenyllactic Acid-d3

DL-3-phenyllactic Acid-d3

Cat. No.: B12360300
M. Wt: 169.19 g/mol
InChI Key: VOXXWSYKYCBWHO-OJYSAGIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: DL-3-phenyllactic Acid can be synthesized through both chemical and biotechnological approaches. Chemically, it can be obtained by catalytic hydrogenation in the presence of Raney-Nickel catalyst or Palladium-Carbon alloy catalyst . these methods often involve extreme reaction conditions and can cause environmental pollution.

Industrial Production Methods: Biotechnological methods are preferred for industrial production due to their environmentally friendly nature. For instance, the fed-batch fermentation of Lactobacillus species with phenylpyruvic acid as the substrate can produce significant yields of DL-3-phenyllactic Acid . Another method involves the use of whole cells of Bacillus coagulans to convert phenylpyruvic acid to DL-3-phenyllactic Acid .

Chemical Reactions Analysis

Types of Reactions: DL-3-phenyllactic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using Raney-Nickel or Palladium-Carbon catalysts.

    Substitution: It can undergo esterification reactions with alcohols in the presence of acid catalysts.

Major Products: The major products formed from these reactions include various esters, alcohols, and oxidized derivatives of DL-3-phenyllactic Acid .

Comparison with Similar Compounds

    Lactic Acid: Another hydroxy acid with antimicrobial properties but lacks the phenyl group.

    Phenylpyruvic Acid: A precursor in the biosynthesis of DL-3-phenyllactic Acid.

    Hydrocinnamic Acid: Similar structure but differs in the position of the hydroxyl group.

Uniqueness: DL-3-phenyllactic Acid is unique due to its broad-spectrum antimicrobial activity and its ability to be used as a stable isotope-labeled compound in various research applications .

Properties

Molecular Formula

C9H10O3

Molecular Weight

169.19 g/mol

IUPAC Name

2,3,3-trideuterio-2-hydroxy-3-phenylpropanoic acid

InChI

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/i6D2,8D

InChI Key

VOXXWSYKYCBWHO-OJYSAGIRSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)C([2H])(C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)O

Origin of Product

United States

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